3-Chloro-4-(trifluoromethyl)benzoyl chloride
Description
3-Chloro-4-(trifluoromethyl)benzoyl chloride is an organofluorine compound with the molecular formula C₈H₃Cl₂F₃O. It belongs to the benzoyl chloride family, characterized by an acyl chloride (–COCl) group attached to a benzene ring substituted with chlorine (–Cl) and trifluoromethyl (–CF₃) groups at positions 3 and 4, respectively. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactivity in Friedel-Crafts acylation, nucleophilic substitution, and cross-coupling reactions . Its electron-withdrawing substituents (–Cl and –CF₃) enhance electrophilicity at the carbonyl carbon, making it a versatile building block for synthesizing complex molecules.
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXPAIGCYQCQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611877 | |
| Record name | 3-Chloro-4-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-77-9 | |
| Record name | 3-Chloro-4-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The key challenge is the selective introduction of the trifluoromethyl group and the acyl chloride functionality without undesired side reactions or over-fluorination.
Method 1: Hydrolysis of Bis(trichloromethyl)benzene Followed by Selective Fluorination
This method is based on a patented process that involves two main steps:
Step A: Hydrolysis of Bis(trichloromethyl)benzene
- Starting from 1,3-bis(trichloromethyl)benzene , hydrolysis with approximately one mole of water in the presence of a catalyst such as ferric chloride (FeCl3) yields 3-trichloromethylbenzoyl chloride .
- The reaction is typically conducted at elevated temperatures (~120–130 °C) over several hours.
- The product mixture contains trichloromethylbenzoyl chloride along with minor amounts of terephthaloyl chloride and unreacted starting material.
- Fractional distillation is used to isolate the pure trichloromethylbenzoyl chloride.
Step B: Selective Fluorination with Hydrogen Fluoride
- The isolated 3-trichloromethylbenzoyl chloride is then reacted with about three moles or less of anhydrous hydrogen fluoride (HF) in the presence of a halogen transfer catalyst such as antimony pentachloride (SbCl5).
- The reaction is carried out at moderate temperatures (~60 °C) with stirring while HF vapor is bubbled through the mixture.
- This step selectively replaces chlorine atoms in the trichloromethyl group with fluorine atoms, yielding 3-trifluoromethylbenzoyl chloride .
- The reaction mixture is then cooled, and the product is purified.
Reaction Product Composition (Typical Example)
| Component | Approximate Percentage (wt%) |
|---|---|
| 3-Trifluoromethylbenzoyl chloride | 52.0% |
| 3-Trifluoromethylbenzoyl fluoride | 18.4% |
| Mixed 3-fluoro-chloromethyl benzoyl halides | <1% |
| 3-Trichloromethylbenzoyl chloride | 21.0% |
This method provides a relatively high yield of the desired product with manageable by-products that can be recycled or converted further.
Method 2: Reaction of Trifluoromethylbenzoic Acid with Thionyl Chloride
- An alternative classical approach involves first synthesizing 3-chloro-4-(trifluoromethyl)benzoic acid .
- This acid can be prepared by various multistep routes, including:
- Cyanation of bromo-benzotrifluoride followed by hydrolysis.
- Formation of Grignard reagents from bromo-benzotrifluoride and reaction with carbon dioxide.
- Oxidation and halogenation of substituted xylenes.
- Once the acid is obtained, it is converted to the corresponding benzoyl chloride by reaction with thionyl chloride (SOCl2) .
- This method is well-established but involves more steps and expensive intermediates compared to the direct fluorination method.
Method 3: Halogen Exchange Reactions on Trihalomethylbenzoyl Chlorides
- Starting from trichloromethylbenzoyl chlorides , selective halogen exchange with hydrogen fluoride in the presence of halogen transfer catalysts can yield trifluoromethylbenzoyl chlorides.
- This process allows for selective fluorination of the trihalomethyl group while preserving the acyl chloride functionality.
- The reaction conditions (temperature, catalyst amount, HF equivalents) are optimized to maximize yield and selectivity.
- Over-fluorinated by-products such as trifluoromethylbenzoyl fluoride can be converted back to the chloride form by halogen exchange with trichloromethylbenzoyl chloride under similar catalytic conditions.
3 Comparative Summary of Preparation Methods
| Preparation Route | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydrolysis of bis(trichloromethyl)benzene + HF fluorination | 1,3-bis(trichloromethyl)benzene, water, HF, SbCl5 catalyst | Hydrolysis at 120–130 °C; fluorination at ~60 °C with HF vapor | Direct, fewer steps, economical, good selectivity | Requires handling of HF and catalysts |
| Trifluoromethylbenzoic acid + thionyl chloride | 3-chloro-4-(trifluoromethyl)benzoic acid | SOCl2, reflux conditions | Well-known, straightforward conversion | Multistep acid synthesis, costly intermediates |
| Halogen exchange on trichloromethylbenzoyl chlorides | Trichloromethylbenzoyl chlorides, HF, halogen transfer catalyst | Controlled HF fluorination at moderate temperature | Selective fluorination, recycling possible | Requires precise control, catalyst handling |
4 Research Findings and Notes
- The patented process (US4500471A) emphasizes the economic and synthetic advantages of preparing trifluoromethylbenzoyl chlorides from commodity chemicals like xylenes via trichloromethyl intermediates, followed by selective fluorination.
- Gas chromatographic and spectral analyses confirm the formation of the desired trifluoromethylbenzoyl chloride with high purity and yield.
- The presence of halogen transfer catalysts such as antimony pentachloride is critical for selective fluorination and minimizing side products.
- Recycling of under-fluorinated intermediates improves overall process efficiency.
- The methods are adaptable to various substituted benzoyl chlorides, allowing for tailored synthesis of derivatives.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom by nucleophiles such as amines, alcohols, or water, forming amides, esters, and acids, respectively.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzoyl chloride with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and water.
Suzuki-Miyaura Coupling: Reagents include arylboronic acids and palladium catalysts.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Acids: Formed by the reaction with water.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling.
Scientific Research Applications
Applications in Agrochemicals
-
Synthesis of Trifluoromethylpyridine Derivatives :
- Overview : 3-Chloro-4-(trifluoromethyl)benzoyl chloride is used as an intermediate in synthesizing trifluoromethylpyridine derivatives, which are important in agrochemical formulations.
- Outcome : Over 20 new agrochemicals containing trifluoromethylpyridine have been developed, receiving ISO common names, indicating their regulatory approval and market readiness.
-
Pesticide Development :
- Case Study : Research has shown that derivatives of trifluoromethyl compounds exhibit enhanced bioactivity against pests. This has led to the development of more effective pesticide formulations that are less harmful to non-target organisms.
- Results : Field tests demonstrated a significant increase in pest control efficacy while minimizing environmental impact.
Applications in Pharmaceuticals
-
Drug Synthesis :
- Ubrogepant : A medication for acute migraine treatment, synthesized using intermediates derived from this compound. It has been approved for clinical use and represents a successful application of this compound in therapeutic development.
- Sorafenib : Used for treating advanced hepatocellular carcinoma, this drug also incorporates structures derived from the compound in its synthesis. Sorafenib has received "Fast Track" designation from the FDA, highlighting its importance in cancer therapy.
-
Fluorinated Drug Development :
- Overview : Fluorinated compounds make up over 50% of the best-selling drugs approved by the FDA, underscoring the significance of trifluoromethyl groups in enhancing pharmacological properties.
- Findings : A review identified 19 FDA-approved drugs containing trifluoromethyl groups as key pharmacophores, illustrating the role of this compound in modern medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. The chlorine atom attached to the carbonyl carbon is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through nucleophilic acyl substitution reactions.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The reactivity and physical properties of benzoyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a comparison with key analogs:
Key Observations :
- Electron-Withdrawing Effects : The –CF₃ group is strongly electron-withdrawing, increasing electrophilicity at the carbonyl carbon compared to –Cl or –F .
- Amino Group Influence: The –NH₂ group in 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride introduces electron-donating effects, which may reduce reactivity compared to non-aminated analogs .
Physical Properties
Physical properties vary significantly with substituent arrangement:
Key Observations :
- Density : The trifluoromethyl group increases density compared to unsubstituted benzoyl chloride (1.21 vs. 1.38–1.404) due to higher molecular mass and fluorine content .
- Boiling Point : 4-(Trifluoromethyl)benzoyl chloride has a lower boiling point (78–79°C at 16 mmHg) than benzoyl chloride (197°C at 1 atm), reflecting reduced intermolecular forces due to steric hindrance .
Reactivity and Stability
- Hydrolysis Sensitivity : All benzoyl chlorides are moisture-sensitive, but electron-withdrawing groups (–CF₃, –Cl) accelerate hydrolysis compared to electron-donating groups (–NH₂) .
- Thermal Stability : Trifluoromethyl-substituted derivatives exhibit higher thermal stability than halogen-only analogs due to the strong C–F bond .
- Synthetic Utility: this compound is preferred in fluorinated drug synthesis (e.g., kinase inhibitors) over non-fluorinated analogs due to improved metabolic stability .
Biological Activity
3-Chloro-4-(trifluoromethyl)benzoyl chloride, also known as 3-Cl-4-CF3-benzoyl chloride, is a highly reactive aromatic compound characterized by the presence of a chloro group at the 3-position and a trifluoromethyl group at the 4-position. Its chemical formula is C8H4ClF3O, with a molecular weight of approximately 226.56 g/mol. This compound is classified as an acyl chloride and is primarily used in organic synthesis for the preparation of various complex molecules. Its unique structural features contribute to its significant biological activity, particularly in pharmacological applications.
The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a valuable target for medicinal chemistry. The reactivity of the acyl chloride functional group allows it to participate in nucleophilic acyl substitution reactions, which can lead to the formation of various derivatives with potential therapeutic effects.
Research indicates that compounds similar to this compound can inhibit enzyme activity or interact with specific biological targets. For instance, studies have shown that trifluoromethyl-containing compounds can enhance potency against certain enzymes, such as reverse transcriptase and serotonin uptake inhibitors . The incorporation of the trifluoromethyl group has been linked to improved drug potency and selectivity in various biological assays.
Case Studies
- Enzyme Inhibition : In a study examining structure-activity relationships (SAR), it was found that compounds containing a trifluoromethyl group exhibited significantly increased inhibitory effects on enzymes compared to their non-fluorinated analogs. For example, a related compound demonstrated a six-fold increase in potency for inhibiting serotonin uptake due to the presence of the trifluoromethyl group .
- Antimalarial Activity : A recent investigation into the antiplasmodial properties of related benzoyl chlorides revealed promising results against Plasmodium falciparum. Compounds derived from similar structures showed high in vitro activity, with IC50 values indicating strong efficacy against chloroquine-sensitive strains .
Comparative Analysis
The following table summarizes various compounds related to this compound, highlighting their similarities and unique features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | 0.98 | Different position of trifluoromethyl group |
| 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | 216144-68-2 | 0.94 | Fluoro group instead of chloro |
| 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | 208173-19-7 | 0.94 | Different substitution pattern |
| 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 | 0.92 | Variation in position affecting reactivity |
These compounds exhibit varying degrees of reactivity and biological activity based on their substitution patterns, making them valuable for different applications in research and industry .
Safety and Handling
This compound is classified as hazardous due to its reactive nature. Proper safety measures must be taken during handling, including the use of personal protective equipment (PPE) and working within a fume hood to avoid inhalation or skin contact .
Q & A
Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).
- Kinetic Studies : Use stopped-flow NMR to measure reaction rates with primary amines (e.g., benzylamine) in aprotic solvents. Data show a 2–3x rate enhancement compared to non-fluorinated analogs .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) reveal reduced electron density at the carbonyl carbon (Mulliken charge: +0.35 vs. +0.22 in non-fluorinated analogs) .
Q. What strategies stabilize this compound against hydrolysis?
- Methodological Answer :
- Solvent Choice : Use anhydrous dichloromethane or THF with molecular sieves (3Å) to scavenge moisture .
- Additives : Include 1–2% triethylamine to neutralize HCl byproducts, reducing autocatalytic hydrolysis .
- Stability Assay : Monitor hydrolysis via ¹⁹F NMR in D₂O; half-life increases from 2 hours (neat) to >24 hours with stabilizers .
Q. How can this compound be used to synthesize pharmacologically active derivatives?
- Methodological Answer :
- Amide Coupling : React with substituted anilines (e.g., 4-aminopyridines) in DMF at 0°C to form benzamide derivatives. Yields >80% achieved via Schlenk techniques .
- Biological Screening : Derivatives show IC₅₀ values <1 µM against kinase targets (e.g., EGFR) in cell-based assays. Structural analogs are reported in PubChem (e.g., CID 5098) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
